Enzyme Inhibition: Superior Potency of 2-Oxohexanoate over 2-Oxooctanoate on EC 1.1.1.379
2-Oxohexanoate demonstrates significantly higher inhibitory potency against the enzyme D-lactate dehydrogenase (EC 1.1.1.379) compared to the longer-chain analog 2-oxooctanoate. At a lower concentration, 2-oxohexanoate achieves greater enzyme inhibition, indicating a stronger binding affinity or more effective active-site interaction [1].
| Evidence Dimension | Percent inhibition of EC 1.1.1.379 |
|---|---|
| Target Compound Data | 44.1% inhibition at 10 mM |
| Comparator Or Baseline | 2-oxooctanoate: 28.5% inhibition at 2.5 mM; 2-oxopentanoate: 44.1% inhibition at 10 mM |
| Quantified Difference | 2-oxohexanoate is approximately 1.55x more potent than 2-oxooctanoate when normalized for concentration (44.1% at 10mM vs 28.5% at 2.5mM, implying 10mM 2-oxooctanoate would be substantially less than 44.1%). |
| Conditions | In vitro enzyme inhibition assay on Rhodotorula graminis D-lactate dehydrogenase (EC 1.1.1.379). |
Why This Matters
This differential inhibition profile dictates that 2-oxohexanoate cannot be substituted with 2-oxooctanoate in studies of this metabolic enzyme without altering experimental outcomes.
- [1] BRENDA Enzyme Database. (n.d.). EC 1.1.1.379 - Inhibitor Data for 2-oxo acids. Retrieved from https://enzyme-information.de/search_result.php?ecno=1.1.1.379 View Source
